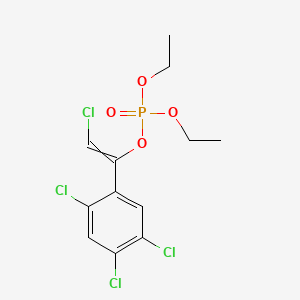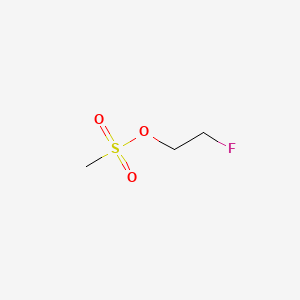
2-Fluoroethyl methanesulfonate
Vue d'ensemble
Description
2-Fluoroethyl methanesulfonate is a clear, colorless liquid. It has a CAS Number of 461-31-4 and a molecular weight of 142.15 .
Synthesis Analysis
The synthesis of 2-Fluoroethyl methanesulfonate involves various reactions. For instance, one method involves the reaction of 2-fluoroethanol with 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine at 120°C for 24 hours . Another method involves the reaction of 3-chloro-5-hydroxybenzaldehyde with potassium carbonate in DMF at room temperature .Molecular Structure Analysis
The molecular formula of 2-Fluoroethyl methanesulfonate is C3H7FO3S . The InChI Code is 1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 and the InChI key is DLFIXPTUMHDGCB-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Fluoroethyl methanesulfonate can participate in various chemical reactions. For example, it can react with alcohols such as methanol, ethanol, or isopropanol to form alkyl sulfonates .Physical And Chemical Properties Analysis
2-Fluoroethyl methanesulfonate has a boiling point of 152-153 °C and a density of 1.28 g/mL. It is slightly soluble in water but highly soluble in organic solvents such as benzene, chloroform, and ether.Applications De Recherche Scientifique
Antineoplastic Activity
2-Fluoroethyl methanesulfonate has been identified as highly effective against P388 leukemia cells in vivo. However, it is noted to be more toxic compared to other compounds in the same category. This compound's antineoplastic (anti-cancer) properties make it a significant subject in the field of medicinal chemistry (Shealy, Krauth, & Laster, 1984).
Chemical Synthesis
2-Fluoroethyl methanesulfonate has been explored as a part of various chemical synthesis processes. Its involvement in the preparation of different types of 2-haloethylating agents for cancer chemotherapy highlights its significance in developing new medicinal compounds (Shealy, Krauth, Struck, & Montgomery, 1983).
Biochemical Reactions
Methanesulfonyl fluoride, a compound related to 2-fluoroethyl methanesulfonate, is an oxydiaphoric inhibitor of acetylcholinesterase. The way it reacts with enzymes to produce a methanesulfonyl enzyme derivative has been studied, indicating the compound's utility in understanding enzyme interactions (Kitz & Wilson, 1963).
Environmental Chemistry
2-Fluoroethyl methanesulfonate's role in environmental chemistry, especially in the context of methanesulfonic acid, has been explored. Methanesulfonic acid is significant in the biogeochemical cycling of sulfur, and its derivatives, like 2-fluoroethyl methanesulfonate, are of interest in microbial metabolism studies (Kelly & Murrell, 1999).
Electrochemistry
The effect of fluorosurfactant additives during Cu-Sn codeposition from methanesulfonic acid, where 2-fluoroethyl methanesulfonate may play a role, has been a subject of study. These studies provide insights into the adsorption and desorption processes of surfactants in electrochemical settings (Pewnim & Roy, 2015).
Material Science
In material science, 2-fluoroethyl methanesulfonate derivatives have been used in the generation of o-quinodimethanes, indicating its role in the synthesis of novel organic materials (Shirakawa & Sano, 2014).
Analytical Chemistry
The compound's derivatives have also been used in analytical chemistry, as seen in the study of the fluorescence response of N-methylacridone for methanesulfonic acid. Such studies demonstrate the utility of these compounds in developing sensitive detection methods for specific chemicals (Masuda, Uda, Kamochi, & Takadate, 2005).
Safety And Hazards
The safety information for 2-Fluoroethyl methanesulfonate includes pictograms GHS06 and GHS08, with a signal word of "Danger" . The hazard statements are H301, H340, and H351, and the precautionary statements are P201, P202, P264, P270, P281, P301+P310, P308+P313, P330, P405, and P501 .
Relevant Papers The relevant papers on 2-Fluoroethyl methanesulfonate include studies on its use as an anesthetic agent , its role in the global biogeochemical sulfur cycle , and its potential use in phytoremediation .
Propriétés
IUPAC Name |
2-fluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIXPTUMHDGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196717 | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl methanesulfonate | |
CAS RN |
461-31-4 | |
| Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroethyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



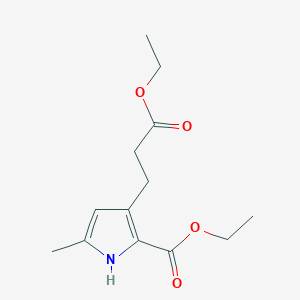

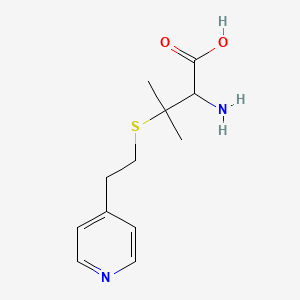
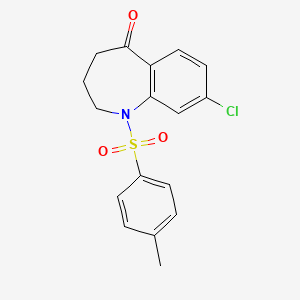
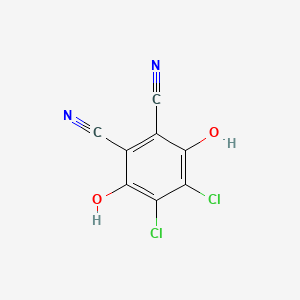
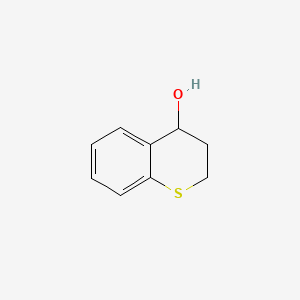
![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)

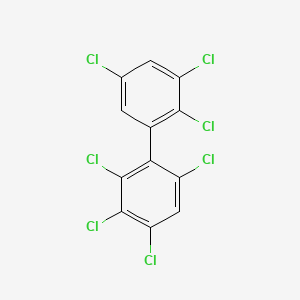
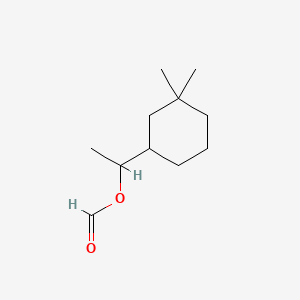
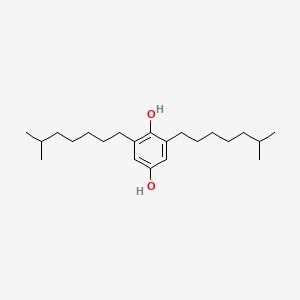
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate](/img/structure/B1596106.png)
